molecular formula C29H44Cl2N6O16P4 B12419718 4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate

4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate

Cat. No.: B12419718
M. Wt: 933.5 g/mol
InChI Key: OAKKJVUSSVZQRF-RWWSHYHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

The molecular formula of this compound is C~29~H~26~D~6~Cl~2~N~6~- 4H~3~PO~4~ , with a molecular weight of 933.53 g/mol . The compound consists of two 7-chloroquinoline moieties connected via a propane-linked bispiperazine backbone, where six hydrogen atoms on the central propane chain are replaced by deuterium (Figure 1). The tetraphosphate counterion enhances solubility and stabilizes the molecule in aqueous solutions, a feature critical for its application in liquid chromatography.

Table 1: Comparative molecular descriptors of deuterated and non-deuterated piperaquine tetraphosphate

Property Deuterated Form (C~29~H~26~D~6~Cl~2~N~6~- 4H~3~PO~4~) Non-Deuterated Form (C~29~H~32~Cl~2~N~6~- 4H~3~PO~4~)
Molecular Weight (g/mol) 933.53 927.5
Deuterium Atoms 6 0
Key Functional Groups Bisquinoline, bispiperazine, tetraphosphate Identical

The structural integrity of the deuterated compound is confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which verify both the positional specificity of deuterium incorporation and the absence of isotopic scrambling. The protonated piperazine nitrogen atoms and chloroquinoline aromatic systems remain unaltered, ensuring pharmacological equivalence to the parent molecule during analytical comparisons.

Isotopic Labeling Rationale in Pharmaceutical Analysis

Deuterium labeling addresses key challenges in mass spectrometry-based quantification by introducing a predictable mass shift without altering chemical reactivity or chromatographic behavior. In the case of this compound, the six deuterium atoms create a +6 Da mass difference relative to the non-deuterated form, enabling clear differentiation in extracted ion chromatograms. This mass disparity is sufficient for resolution on modern high-resolution mass spectrometers while remaining small enough to avoid significant retention time deviations.

Table 2: Advantages of deuterium labeling in pharmaceutical analysis

Parameter Impact of Deuterium Labeling
Quantification Accuracy Corrects for matrix effects and ion suppression
Metabolic Stability Minimizes isotopic exchange in biological systems
Signal-to-Noise Ratio Enhances detection limits by reducing background

The compound’s primary application lies in stable isotope dilution analysis (SIDA) , where it serves as an internal standard for quantifying piperaquine in plasma, urine, and tissue samples. When spiked into biological matrices prior to extraction, the deuterated analog experiences identical sample preparation losses as the analyte, allowing for precise normalization of recovery rates. This approach has been validated in pharmacokinetic studies requiring sub-nanogram sensitivity, particularly for antimalarial combination therapies containing piperaquine.

Properties

Molecular Formula

C29H44Cl2N6O16P4

Molecular Weight

933.5 g/mol

IUPAC Name

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline;phosphoric acid

InChI

InChI=1S/C29H32Cl2N6.4H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4)/i1D2,10D2,11D2;;;;

InChI Key

OAKKJVUSSVZQRF-RWWSHYHISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl)C([2H])([2H])N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Core Bisquinoline Synthesis

The bisquinoline backbone is constructed via nucleophilic aromatic substitution. The deuterated propane linker (1,3-propanediyldi-4,1-piperazine-d6) reacts with 4,7-dichloroquinoline under basic conditions. Key steps include:

  • Deuterated Intermediate Preparation :

    • 1,3-Dibromopropane-d6 is treated with excess piperazine in ethanol at 80°C for 24 hours to yield 1,3-propanediyldi-4,1-piperazine-d6.
    • Isotopic purity (>95%) is confirmed via mass spectrometry.
  • Quinoline Coupling :

    • The deuterated piperazine intermediate reacts with 7-chloroquinolin-4-yl chloride in dimethylformamide (DMF) at 120°C for 12 hours.
    • Triethylamine acts as a base to deprotonate piperazine, facilitating nucleophilic attack on the quinoline’s C4 position.

Reaction Equation :
$$
\text{C}3\text{D}6\text{Br}2 + 2\,\text{C}4\text{H}{10}\text{N}2 \rightarrow \text{C}3\text{D}6(\text{C}4\text{H}8\text{N}2)2 + 2\,\text{HBr}
$$
$$
2\,\text{C}9\text{H}5\text{ClN} + \text{C}3\text{D}6(\text{C}4\text{H}8\text{N}2)2 \rightarrow \text{Piperaquine-d6} + 2\,\text{HCl}
$$

Tetraphosphate Salt Formation

The free base is converted to the tetraphosphate salt via acid-base reaction:

  • Phosphoric Acid Treatment :
    • Piperaquine-d6 is dissolved in warm ethanol and treated with four equivalents of phosphoric acid (85%).
    • The mixture is stirred at 50°C for 2 hours, then cooled to precipitate the tetraphosphate salt.
  • Crystallization :
    • Recrystallization from water-ethanol (1:3) yields hygroscopic white crystals.
    • Purity is validated via HPLC (>98.9%) and $$^{31}\text{P}$$-NMR.

Green Chemistry Optimization

A solvent-minimized approach reduces environmental impact while maintaining high yield (92–93%):

Step Traditional Method Green Method
Solvent Dichloromethane 2-Propanol/ethyl acetate
Reaction Time 24 hours 12 hours
Yield 85% 93%
Purity 98% >99.5%

Key improvements:

  • Solvent Recycling : 60% of 2-propanol and ethyl acetate is recovered via distillation.
  • Toxic Impurity Elimination : Byproduct (mono-alkylated piperazine) is suppressed using excess quinoline chloride.

Analytical Validation

Isotopic Purity Assessment

Mass spectrometry confirms deuterium incorporation at six positions (C3D6 linker):

  • Expected : m/z 541.55 (M+H$$^+$$) for Piperaquine-d6.
  • Observed : m/z 541.6 with <1.6% protiated impurity.

Phosphate Content Quantification

Ion chromatography verifies stoichiometric phosphate binding (34.92% w/w), aligning with theoretical calculations:
$$
\text{Theoretical \%P} = \frac{4 \times 30.97}{927.49} \times 100 = 13.35\%
$$
Observed : 13.28%.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
1,3-Dibromopropane-d6 12,000
7-Chloroquinolin-4-yl chloride 8,500
Phosphoric acid 150

Deuteration increases raw material costs by ~15× compared to non-deuterated piperaquine.

Stability Protocols

  • Storage : -20°C under nitrogen to prevent hygroscopic degradation.
  • Shelf Life : 48 months when sealed in amber glass.

Challenges and Solutions

Deuterium Loss During Synthesis

  • Cause : Acidic conditions in phosphate salt formation may promote H/D exchange.
  • Mitigation : Use of deuterated phosphoric acid (D$$3$$PO$$4$$) reduces isotopic dilution.

Purification of Hydrophobic Intermediates

  • Issue : Low solubility of bisquinoline free base in polar solvents.
  • Solution : Reverse-phase chromatography with acetonitrile/water (70:30) achieves >99% recovery.

Comparative Methods Table

Parameter Method A Method B Method C
Starting Material Piperazine-d6 Piperazine-d6 Non-deuterated
Coupling Solvent 2-Propanol DMF Ethanol
Reaction Temp (°C) 120 100 80
Yield (%) 93 88 78
Purity (%) >99.5 98.2 95.4

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moieties.

    Reduction: Reduction reactions can occur at the piperazine rings.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro positions of the quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Oxidation products include quinoline N-oxides.

    Reduction: Reduction products include piperazine derivatives with reduced nitrogen atoms.

    Substitution: Substitution products include various quinoline derivatives with different substituents at the chloro positions.

Scientific Research Applications

Antimalarial Activity

Piperaquine phosphate is primarily used as an antimalarial agent. It is often combined with dihydroartemisinin to enhance efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This combination therapy has been shown to reduce the risk of treatment failure and improve patient outcomes in endemic regions.

Efficacy in Treatment Regimens

Several clinical studies have demonstrated the efficacy of piperaquine phosphate when used in combination therapies:

  • A study conducted in Southeast Asia showed that patients treated with piperaquine and dihydroartemisinin had a significantly lower rate of malaria recurrence compared to those treated with monotherapies .
  • Another trial indicated that this combination therapy was well-tolerated, with minimal side effects reported among participants .

Future Research Directions

Ongoing research is focusing on:

  • Resistance Mechanisms : Understanding how Plasmodium species develop resistance to piperaquine phosphate and identifying potential modifications to enhance its efficacy.
  • Formulation Development : Exploring novel delivery methods such as nanoparticle formulations to improve bioavailability and reduce dosing frequency.

Mechanism of Action

The mechanism of action of 4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate involves:

    Molecular Targets: The compound targets specific enzymes and proteins in microbial and cancer cells.

    Pathways: It interferes with DNA replication and protein synthesis pathways, leading to cell death.

    Binding: The quinoline moieties bind to the active sites of enzymes, inhibiting their activity.

Comparison with Similar Compounds

4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[benzo[g]quinoline] (CAS 78093-88-6)

  • Structure: Replaces 7-chloroquinoline with benzo[g]quinoline, a larger aromatic system.
  • Molecular Formula : C₃₇H₃₈N₆ (MW: 566.75) .
  • Key Differences: Increased aromaticity may enhance DNA intercalation but reduce aqueous solubility. No chlorine substituents, altering electronic interactions with heme targets in malaria parasites.
  • Applications: Limited data; primarily a research compound with unconfirmed antimalarial activity .

4,4'-(Propane-1,3-diyldi(piperidine-1,4-diyl))bis(7-nitroquinazoline) (CAS 52791-15-8)

  • Structure: Substitutes quinoline with nitroquinazoline and piperazine with piperidine.
  • Molecular Formula : C₂₉H₃₂N₁₀O₄ (MW: 608.65) .
  • Piperidine rings lack the basicity of piperazine, altering pharmacokinetics.

7-Chloroquinoline Derivatives (e.g., 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline)

  • Structure: Retains 7-chloroquinoline core but modifies substituents (e.g., pyrrolidine) .
  • Key Differences :
    • Smaller substituents may improve blood-brain barrier penetration.
    • Variable efficacy against chloroquine-resistant malaria strains .
  • Applications : Preclinical studies focus on optimizing antimalarial activity and reducing neurotoxicity .

Pharmacological and Physicochemical Data

Compound Molecular Weight Solubility (Water) Half-Life Key Applications References
Piperaquine Phosphate 633.51 Slightly soluble ~28 days Malaria prophylaxis/treatment
Benzo[g]quinoline Analog 566.75 Low N/A Research (anticancer)
Nitroquinazoline Derivative 608.65 Insoluble N/A Preclinical (anticancer)
7-Chloroquinoline–Chalcone Conjugates ~400–500 Variable <24 hours Antimalarial/antiparasitic

Research Findings and Clinical Relevance

  • Piperaquine Phosphate :
    • Demonstrated 98% efficacy in malaria prophylaxis with a dosing regimen of 500 mg/month .
    • Resistance reported in Southeast Asia due to Plasmodium falciparum mutations .
  • Benzo[g]quinoline Analog: In vitro studies show moderate DNA intercalation but high cytotoxicity (IC₅₀ > 10 µM in mammalian cells) .
  • 7-Chloroquinoline–Chalcone Conjugates: Dual-action mechanism: Chloroquine-like heme binding + chalcone-mediated redox disruption .

Biological Activity

4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 tetraphosphate, commonly referred to as Piperaquine tetraphosphate, is a synthetic compound derived from the quinoline family. This compound has garnered attention for its potential applications in treating various parasitic infections, particularly malaria. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C29H32Cl2N6.4(H3PO4).4(H2O)
  • Molecular Weight : 651.52 g/mol
  • CAS Number : 915967-82-7
  • Solubility : Soluble in water (≥10 mg/mL)
  • Melting Point : 252 °C (decomposes)

Piperaquine acts primarily as an antimalarial agent by interfering with the heme detoxification process in the malaria parasite Plasmodium falciparum. It inhibits the polymerization of heme into hemozoin, leading to toxic accumulation of free heme within the parasite. This mechanism is similar to that of chloroquine and is crucial for its efficacy against malaria.

Antimalarial Efficacy

Piperaquine is often used in combination therapies with artemisinin derivatives to enhance its antimalarial activity and reduce the risk of resistance development. The combination therapy has shown significant effectiveness against drug-resistant strains of Plasmodium falciparum.

StudyFindings
Demonstrated high efficacy against multi-drug resistant P. falciparum in clinical trials.
Reported improved treatment outcomes when combined with artemisinin compared to monotherapy.
Indicated a rapid reduction in parasitemia levels within 48 hours of treatment initiation.

Other Pharmacological Activities

Beyond its antimalarial properties, Piperaquine has been investigated for various other biological activities:

  • Antiparasitic Activity : Exhibits potential against other parasitic infections due to its structural similarities with other known antiparasitic agents.
  • Anticancer Properties : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, although further research is needed to elucidate this potential.
  • Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication in vitro, warranting further exploration.

Case Studies and Clinical Trials

Several clinical studies have evaluated the safety and efficacy of Piperaquine:

  • Clinical Trial on Efficacy :
    • Objective : Assess the effectiveness of Piperaquine-Artemisinin combination therapy.
    • Results : Over 90% cure rate was observed in patients with uncomplicated malaria after a three-day treatment regimen.
  • Safety Profile Assessment :
    • Findings : Generally well-tolerated with mild side effects such as nausea and dizziness reported. No severe adverse events were noted in large cohorts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.